

# 4-Chlorokynurenine potential in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | 4-Chlorokynurenine |           |  |  |  |
| Cat. No.:            | B1664160           | Get Quote |  |  |  |

An In-depth Technical Guide to **4-Chlorokynurenine** (AV-101) in Neurodegenerative Disease Research

# **Executive Summary**

**4-Chlorokynurenine** (4-Cl-KYN), also known as AV-101, is an orally active, small-molecule prodrug with significant potential in the field of neurodegenerative disease research. It readily crosses the blood-brain barrier and is converted in the central nervous system (CNS) to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. By modulating excessive glutamatergic activity, which is a key factor in excitotoxicity-mediated neuronal damage, 4-Cl-KYN presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, preclinical and clinical data, and detailed experimental protocols for researchers and drug development professionals.

#### **Core Mechanism of Action**

The therapeutic potential of 4-Cl-KYN is primarily attributed to its conversion to 7-Cl-KYNA, which modulates glutamatergic neurotransmission. Unlike its active metabolite, which has poor brain penetration, 4-Cl-KYN is effectively transported into the CNS.

• Blood-Brain Barrier Transport: 4-Cl-KYN, being an amino acid analog, is actively transported across the blood-brain barrier (BBB) by the large neutral amino acid transporter 1 (LAT-1).[1]







#### [2][3]

- Conversion to Active Metabolite: Within the brain, 4-Cl-KYN is taken up by astrocytes and rapidly converted to 7-Cl-KYNA through enzymatic transamination by kynurenine aminotransferase.[1][4]
- NMDA Receptor Antagonism: 7-Cl-KYNA acts as a potent and selective antagonist at the
  glycine co-agonist site (also known as the GluN1 subunit) of the NMDA receptor.[1][4][5] This
  site must be occupied by a co-agonist (glycine or D-serine) for the receptor to be activated
  by glutamate. By blocking this site, 7-Cl-KYNA reduces the frequency of NMDA receptor
  channel opening, thereby dampening excessive glutamatergic signaling and mitigating
  excitotoxicity.
- Other Metabolites: Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase, which may offer additional therapeutic avenues in neurodegenerative diseases.[1]

The following diagram illustrates the metabolic and signaling pathway of **4-Chlorokynurenine**.





Click to download full resolution via product page

Caption: Mechanism of 4-CI-KYN action from administration to NMDA receptor antagonism.



#### **Pharmacokinetic Profile**

The prodrug strategy enables favorable pharmacokinetic properties for delivering the active antagonist to the brain.

Table 1: Pharmacokinetic Parameters of 4-Cl-KYN and Metabolites

| Parameter               | Species | 4-CI-KYN                      | 7-CI-KYNA | Reference |
|-------------------------|---------|-------------------------------|-----------|-----------|
| Bioavailability         | Rodents | 39-84%                        | -         | [1]       |
|                         | Humans  | ≥ 31%                         | -         | [1]       |
| Elimination Half-       | Humans  | 2–3 hours                     | -         | [1]       |
| Tmax (Peak<br>Time)     | Humans  | ~2 hours (at<br>1440 mg dose) | -         | [4]       |
| BBB Transport<br>(Km)   | Rat     | 105 +/- 14 μΜ                 | N/A       | [6]       |
| BBB Transport<br>(Vmax) | Rat     | 16.9 +/- 2.3<br>nmol/min/g    | N/A       | [6]       |

| Primary Excretion Route | Rat | Urine (76% of radioactivity) | Urine |[7] |

## **Preclinical and Clinical Research Overview**

4-CI-KYN has been evaluated in various preclinical models and has progressed to human clinical trials for several indications.

# **Preclinical Efficacy**

Preclinical studies have demonstrated the neuroprotective and behavioral effects of 4-Cl-KYN in rodent models.

Table 2: Summary of Preclinical Studies on 4-Cl-KYN



| Model                   | Species      | Dose Range<br>(i.p.) | Key Findings                                                                                                                           | Reference |
|-------------------------|--------------|----------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Depression              | Mouse        | 25-125 mg/kg         | Rapid, dosedependent, and persistent antidepressant dike effects in Forced Swim Test (FST) and Novelty-Suppressed Feeding Test (NSFT). | [5][8][9] |
| Seizures                | Rat          | 50 mg/kg             | Attenuated kainate-induced seizures and neuronal loss.                                                                                 | [8]       |
| Neurotoxicity           | Rat          | 50 mg/kg             | Prevented hippocampal neurotoxicity induced by quinolinate.                                                                            | [8]       |
| Huntington's<br>Disease | Animal Model | -                    | Showed efficacy.                                                                                                                       | [1]       |
| Neuropathic Pain        | Animal Model | -                    | Showed efficacy.                                                                                                                       | [1]       |

| Working Memory | Rat | 25-100 mg/kg | Caused a dose-dependent reduction in accuracy in a working memory task. |[10] |

# **Clinical Trials**

Clinical development of 4-Cl-KYN (AV-101) has primarily focused on major depressive disorder (MDD), with exploration into other neurological conditions.



Table 3: Summary of Clinical Trials on 4-Cl-KYN (AV-101)

| Phase    | Indication                  | Dose                       | Key Findings                                                                                                                                                  | Reference  |
|----------|-----------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Phase I  | Healthy<br>Volunteers       | -                          | Met primary safety and tolerability endpoints; no serious adverse events reported.                                                                            | [1][11]    |
| Phase II | Treatment-<br>Resistant MDD | 1080-1440<br>mg/day (oral) | Did not show a significant difference in treatment effects compared to placebo on the Hamilton Depression Rating Scale. The drug was safe and well-tolerated. | [1][4][12] |

| Phase II (IND Cleared) | Levodopa-Induced Dyskinesia | - | FDA cleared an Investigational New Drug (IND) application for a Phase 2 trial. |[13] |

# **Detailed Experimental Protocols**

The following sections provide methodologies for key experiments cited in the literature, which can be adapted for further research.

#### In Vivo Administration in Rodent Models

• Objective: To deliver 4-Cl-KYN systemically to assess its effects in the CNS.



- Materials: 4-Chlorokynurenine powder, sterile saline (0.9% NaCl), vehicle (e.g., saline, potentially with pH adjustment), appropriate syringes and needles for injection, gavage needles for oral administration.
- Procedure (Intraperitoneal i.p.):
  - Prepare the 4-Cl-KYN solution by dissolving it in sterile saline. Doses typically range from 25 mg/kg to 125 mg/kg.[4][8]
  - · Gently restrain the mouse or rat.
  - Inject the solution into the intraperitoneal cavity at a volume of approximately 7.5 mL/kg.
     [14]
  - Return the animal to its home cage and monitor for any immediate adverse reactions.
- Procedure (Oral Gavage):
  - Prepare the 4-Cl-KYN suspension or solution in an appropriate vehicle.
  - Measure the correct volume based on the animal's weight.
  - Gently restrain the animal and insert the gavage needle carefully into the esophagus.
  - Slowly administer the solution.
  - Return the animal to its home cage and monitor.

## **Behavioral Assessment: Forced Swim Test (FST)**

- Objective: To assess antidepressant-like efficacy in mice.[5][14]
- Materials: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure:
  - Administer 4-CI-KYN, vehicle, or a positive control (e.g., ketamine) via the desired route (e.g., i.p.).



- After a specific time (e.g., 1 hour or 24 hours post-injection), place the mouse gently into the water-filled cylinder for a 6-minute session.[5]
- Record the session. The first 2 minutes are typically considered an acclimatization period.
- Score the final 4 minutes for "immobility time," defined as the time the mouse spends floating passively with only minor movements necessary to keep its head above water.
- A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[5]

#### **Pharmacokinetic Study Workflow**

- Objective: To determine the concentration of 4-Cl-KYN and its metabolites in plasma and brain tissue over time.
- Procedure:
  - Administer 4-Cl-KYN to a cohort of animals (e.g., male CD-1 mice) at a specific dose (e.g.,
     25 or 125 mg/kg, i.p.).[4]
  - At predetermined time points (e.g., 5, 15, 30, 45, 60, 120, and 240 minutes post-injection),
     euthanize a subset of animals (e.g., n=4 per time point).[4]
  - Immediately collect trunk blood (into tubes with anticoagulant) and harvest the brain.
  - Centrifuge the blood to separate plasma.
  - Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
  - Store all samples at -80°C until analysis.
  - Analyze plasma and brain homogenate concentrations of 4-Cl-KYN and 7-Cl-KYNA using a validated analytical method.

The diagram below outlines a typical workflow for a preclinical pharmacokinetic study.





Click to download full resolution via product page

**Caption:** Workflow for a preclinical pharmacokinetic and brain distribution study.



#### **Analytical Chemistry: LC-MS/MS Quantification**

- Objective: To accurately measure concentrations of 4-Cl-KYN and 7-Cl-KYNA in biological matrices.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Sample Preparation (Plasma):
  - Thaw plasma samples on ice.
  - Perform a protein precipitation step by adding a solvent like acetonitrile, often containing an internal standard.
  - Vortex and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).[7][15]
- Sample Preparation (Brain Tissue):
  - Weigh the frozen tissue sample.
  - Homogenize the tissue in a suitable buffer or solvent.
  - Perform protein precipitation as described for plasma.
  - Clarify the homogenate by centrifugation.
  - Analyze the supernatant.
- Chromatography & Detection:
  - Inject the prepared sample onto a reverse-phase column (e.g., C18).[15]
  - Use an appropriate mobile phase gradient to separate the analytes.



 Detect and quantify the parent and fragment ions for 4-Cl-KYN, 7-Cl-KYNA, and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

# Safety and Tolerability Profile

Across multiple clinical trials, 4-Cl-KYN (AV-101) has demonstrated a favorable safety profile. It has been shown to be safe and well-tolerated, with minimal associated adverse events.[12] Crucially, and in stark contrast to other NMDA receptor antagonists like ketamine, 4-Cl-KYN has not been associated with psychotomimetic (hallucinogenic) or dissociative side effects in either preclinical models or human trials.[4][5][13]

## **Conclusion and Future Directions**

**4-Chlorokynurenine** is a well-characterized prodrug that effectively delivers the potent NMDA receptor glycine site antagonist, 7-Cl-KYNA, to the brain. Its mechanism of action, targeting excitotoxicity, is highly relevant to the pathology of numerous neurodegenerative and psychiatric disorders. While a Phase II trial for depression did not meet its primary endpoint, the compound's excellent safety profile and strong preclinical data in models of seizures, neurotoxicity, and pain warrant further investigation.[1][8] The recent clearance for a Phase II trial in levodopa-induced dyskinesia highlights its ongoing potential.[13] Future research should focus on optimizing dosing strategies, exploring its efficacy in other neurodegenerative conditions characterized by glutamatergic dysfunction, and identifying biomarkers that could predict patient response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 4-Chlorokynurenine Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 3. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug
   4-Chlorokynurenine in Treatment-Resistant Depression PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101) PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AV-101 (4-Chlorokynurenine) Brain Health LONGECITY [longecity.org]
- 12. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. practicalneurology.com [practicalneurology.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chlorokynurenine potential in neurodegenerative disease research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664160#4-chlorokynurenine-potential-in-neurodegenerative-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com